molecular formula C3H7ClNO4S- B11089169 N-(3-chloro-2-hydroxypropyl)sulfamate

N-(3-chloro-2-hydroxypropyl)sulfamate

Cat. No.: B11089169
M. Wt: 188.61 g/mol
InChI Key: WIWOFBYETPSZFV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-hydroxypropyl)sulfamate is an organic compound with significant applications in various fields. It is characterized by the presence of a chloro group, a hydroxyl group, and a sulfamate group, making it a versatile molecule in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-hydroxypropyl)sulfamate typically involves the reaction of epichlorohydrin with sulfamic acid. The reaction is carried out in an aqueous medium, often in the presence of a catalyst such as sodium bisulfite. The reaction conditions include maintaining a temperature range of 50-70°C and a pH of around 7-8 to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous stirring and controlled addition of reactants to manage the exothermic nature of the reaction. The final product is purified through crystallization and filtration to achieve high purity suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-hydroxypropyl)sulfamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.

    Condensation Reactions: The sulfamate group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

    Substitution Products: N-(3-amino-2-hydroxypropyl)sulfamate, N-(3-thio-2-hydroxypropyl)sulfamate.

    Oxidation Products: N-(3-chloro-2-oxopropyl)sulfamate.

    Reduction Products: N-(3-chloro-2-methylenepropyl)sulfamate.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-hydroxypropyl)sulfamate involves its ability to interact with various molecular targets:

    Molecular Targets: Proteins, enzymes, and nucleic acids.

    Pathways Involved: The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-hydroxypropyl)sulfamate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to modify biomolecules and its use in industrial processes make it a valuable compound in both research and commercial settings .

Properties

Molecular Formula

C3H7ClNO4S-

Molecular Weight

188.61 g/mol

IUPAC Name

N-(3-chloro-2-hydroxypropyl)sulfamate

InChI

InChI=1S/C3H8ClNO4S/c4-1-3(6)2-5-10(7,8)9/h3,5-6H,1-2H2,(H,7,8,9)/p-1

InChI Key

WIWOFBYETPSZFV-UHFFFAOYSA-M

Canonical SMILES

C(C(CCl)O)NS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.